molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

Katalognummer: B1676145
CAS-Nummer: 977-79-7
Molekulargewicht: 340.5 g/mol
InChI-Schlüssel: HCFSGRMEEXUOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Medrogestone is a synthetic progestogen, also known as a progestin, which mimics the effects of the natural hormone progesterone. It is primarily used in menopausal hormone therapy and the treatment of gynecological disorders. This compound is known for its oral activity and has been used in various therapeutic applications since its introduction in the 1960s .

Analyse Chemischer Reaktionen

Medrogeston durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Medrogeston wurde umfassend auf seine Anwendungen in folgenden Bereichen untersucht:

5. Wirkmechanismus

Medrogeston entfaltet seine Wirkung durch Bindung an den Progesteron-Rezeptor und dessen Aktivierung. Diese Aktivierung führt zur Unterdrückung der gonadotropen Hormone aus der Hypophyse, was wiederum die Produktion von Testosteron und anderen Androgenen reduziert . Medrogeston hemmt auch das Enzym 3β-Hydroxysteroid-Dehydrogenase/Δ5-4-Isomerase und verhindert so die Umwandlung von Pregnenolon zu Progesteron .

Vergleich Mit ähnlichen Verbindungen

Medrogeston ähnelt anderen synthetischen Gestagenen wie Medroxyprogesteronacetat und Norethisteron. Es ist einzigartig in seiner oralen Aktivität und seiner spezifischen Bindungsaffinität zum Progesteron-Rezeptor . Im Gegensatz zu einigen anderen Gestagenen hat Medrogeston eine schwache antiandrogene, glukokortikoide und antimineralokortikoide Aktivität . Ähnliche Verbindungen sind:

  • Medroxyprogesteronacetat
  • Norethisteron
  • Levonorgestrel
  • Dydrogesteron

Die einzigartigen Eigenschaften von Medrogeston machen es zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Medrogestone is a synthetic progestogen, primarily recognized for its role as an agonist of the progesterone receptor. This compound exhibits a range of biological activities, influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and findings from relevant studies.

Pharmacological Properties

Mechanism of Action:
this compound acts primarily through the progesterone receptor, mimicking the effects of natural progesterone. Its biological activities include:

  • Antigonadotropic Effects: this compound inhibits gonadotropin release, which can affect ovarian function and menstrual cycles.
  • Weak Antiandrogen Activity: It has been shown to inhibit 5α-reductase in vitro, potentially reducing testosterone levels in certain tissues .
  • Inhibition of Steroidogenesis: this compound inhibits 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase activity in vitro, affecting the conversion of pregnenolone to progesterone and other steroid hormones .

Pharmacokinetics:
Upon oral administration, this compound is rapidly absorbed with nearly 100% bioavailability. The peak plasma concentrations are reached within a few hours, with an elimination half-life ranging from 35 to 36 hours. Approximately 90% of this compound is bound to serum albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin .

Risk of Intracranial Meningioma

Recent studies have raised concerns regarding the long-term use of this compound and its association with an increased risk of intracranial meningioma. A national case-control study involving over 100,000 women found that prolonged use (≥12 months) of this compound was linked to a significant increase in meningioma risk:

  • Odds Ratio (OR): The odds ratio for developing meningioma among users of this compound was reported as 3.49 (95% CI: 2.38 to 5.10), indicating more than three times the risk compared to non-users .

This finding emphasizes the need for careful consideration when prescribing this compound, particularly for extended periods.

Other Biological Effects

This compound has been evaluated for various biological effects beyond its progestogenic activity:

  • Electrolyte Metabolism: In animal studies, this compound exhibited some anti-aldosterone properties at specific doses but did not significantly alter water or electrolyte excretion in saline-loaded adrenalectomized rats .
  • Anti-inflammatory Properties: this compound did not demonstrate significant anti-inflammatory effects in standard assays such as the cotton pellet granuloma test .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindings
Pharmacological MechanismAgonist of progesterone receptor; weak antiandrogen activity; inhibits steroidogenesis
Risk of MeningiomaIncreased risk associated with prolonged use (OR = 3.49) in a large case-control study
Electrolyte MetabolismMinimal effects on water and electrolyte excretion; some anti-aldosterone properties noted
Anti-inflammatory ActivityNo significant anti-inflammatory effects observed in granuloma assays

Eigenschaften

IUPAC Name

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-79-7
Record name Metrogestone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medrogestone
Reactant of Route 2
Medrogestone
Reactant of Route 3
Medrogestone
Reactant of Route 4
Medrogestone
Reactant of Route 5
Medrogestone
Reactant of Route 6
Medrogestone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.